molecular formula C11H16O2 B2529423 methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate CAS No. 61452-51-5

methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate

Cat. No.: B2529423
CAS No.: 61452-51-5
M. Wt: 180.247
InChI Key: FAFSGOKBSYIHAD-LGSUYQFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,8S,9R,Z)-bicyclo[610]non-4-ene-9-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

    Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism by which methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate: Known for its unique bicyclic structure and diverse applications.

    This compound analogs: These compounds share a similar core structure but differ in functional groups, leading to variations in their chemical and biological properties.

Uniqueness

Methyl (1R,8S,9R,Z)-bicyclo[610]non-4-ene-9-carboxylate stands out due to its specific stereochemistry and the resulting unique properties

Properties

IUPAC Name

methyl (1R,4Z,8S)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9(8)10/h2-3,8-10H,4-7H2,1H3/b3-2-/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFSGOKBSYIHAD-UVGCVRRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CCC=CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.